molecular formula C10H8ClNO2S B13214179 6-Methyl-isoquinoline-5-sulfonyl chloride

6-Methyl-isoquinoline-5-sulfonyl chloride

Cat. No.: B13214179
M. Wt: 241.69 g/mol
InChI Key: RVCSCBOGKLGIDM-UHFFFAOYSA-N
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Description

6-Methyl-isoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Methyl-isoquinoline-5-sulfonyl chloride typically involves the reaction of isoquinoline derivatives with sulfonyl chlorides. One common method involves the use of thionyl chloride and N,N-dimethylformamide (DMF) as reagents. The reaction is carried out by heating the mixture to 70-80°C, followed by cooling and the addition of isoquinoline-5-sulfonic acid . The reaction mixture is then washed with an aprotic solvent, filtered, and dried to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for safety, yield, and purity, with considerations for environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-isoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

6-Methyl-isoquinoline-5-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: It is employed in the study of enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-isoquinoline-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in enzyme inhibition, where the compound modifies the active site of the enzyme, thereby inhibiting its activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-5-sulfonyl chloride: A closely related compound with similar reactivity and applications.

    6-Bromo-isoquinoline-5-sulfonyl chloride: Another derivative with different substituents that may exhibit unique reactivity.

    5-Isoquinolinesulfonyl chloride: A compound with a similar structure but lacking the methyl group at the 6-position.

Uniqueness

6-Methyl-isoquinoline-5-sulfonyl chloride is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature may also impact its biological activity and specificity in medicinal applications.

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

6-methylisoquinoline-5-sulfonyl chloride

InChI

InChI=1S/C10H8ClNO2S/c1-7-2-3-8-6-12-5-4-9(8)10(7)15(11,13)14/h2-6H,1H3

InChI Key

RVCSCBOGKLGIDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NC=C2)S(=O)(=O)Cl

Origin of Product

United States

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